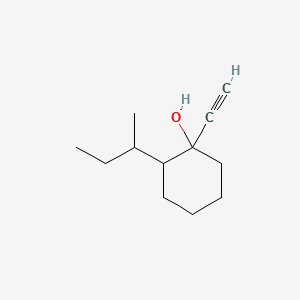
Cyclohexanol, 1-ethynyl-2-(1-methylpropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanol, 1-ethynyl-2-(1-methylpropyl)- is an organic compound with the molecular formula C12H20O It is a derivative of cyclohexanol, featuring an ethynyl group and a 1-methylpropyl substituent
準備方法
Synthetic Routes and Reaction Conditions
Cyclohexanol, 1-ethynyl-2-(1-methylpropyl)- can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with sodium acetylide in liquid ammonia, followed by an acidic work-up . This method yields the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced catalytic processes. For example, the acetylation of cyclohexanol derivatives in the presence of a catalytic amount of ruthenium chloride at room temperature has been reported . This method offers a scalable and efficient route for large-scale production.
化学反応の分析
Types of Reactions
Cyclohexanol, 1-ethynyl-2-(1-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as sodium hydride and alkyl halides are often used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted cyclohexanol.
Substitution: Formation of various substituted cyclohexanol derivatives.
科学的研究の応用
Cyclohexanol, 1-ethynyl-2-(1-methylpropyl)- has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Pharmaceuticals: The compound is used in the development of novel drugs with potential therapeutic effects.
Catalysis: It acts as a catalyst inhibitor in silicone release coatings.
Polymer Chemistry: The compound is involved in the polymerization processes to form poly(ECHO) with unique properties.
作用機序
The mechanism of action of Cyclohexanol, 1-ethynyl-2-(1-methylpropyl)- involves its interaction with various molecular targets. For instance, it can inhibit the activity of certain enzymes, such as Cathepsin B, by forming stable complexes with the enzyme . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.
類似化合物との比較
Similar Compounds
1-Ethynyl-1-cyclohexanol: A closely related compound with similar chemical properties and applications.
Cyclohexanol, 2-(1-methylpropyl)-: Another derivative of cyclohexanol with a different substitution pattern.
Uniqueness
Cyclohexanol, 1-ethynyl-2-(1-methylpropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethynyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical development.
特性
CAS番号 |
37172-89-7 |
|---|---|
分子式 |
C12H20O |
分子量 |
180.29 g/mol |
IUPAC名 |
2-butan-2-yl-1-ethynylcyclohexan-1-ol |
InChI |
InChI=1S/C12H20O/c1-4-10(3)11-8-6-7-9-12(11,13)5-2/h2,10-11,13H,4,6-9H2,1,3H3 |
InChIキー |
NETONJQRBNZZHO-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1CCCCC1(C#C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


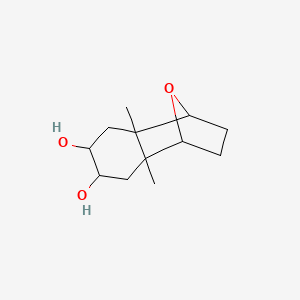
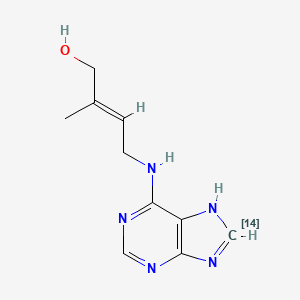


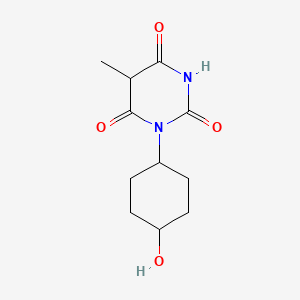
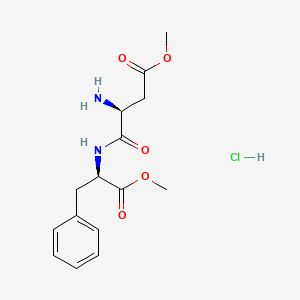

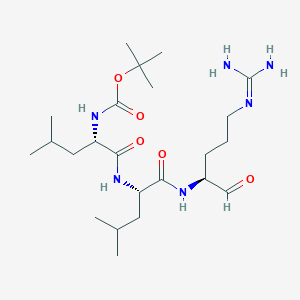
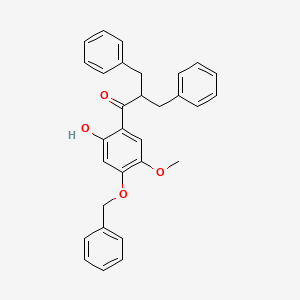
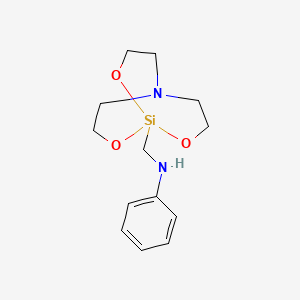

![ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B13834747.png)

![[(1S)-1-aminoethyl]-[(2S)-2-aminopropanoyl]oxyphosphinic acid](/img/structure/B13834762.png)
